molecular formula C15H17ClN4O3S B2757262 2-chloro-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide CAS No. 1797974-96-9

2-chloro-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide

Katalognummer: B2757262
CAS-Nummer: 1797974-96-9
Molekulargewicht: 368.84
InChI-Schlüssel: XWAOXRMYRZOJHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a 2-chlorobenzenesulfonamide core linked via a methylene group to a 2-morpholinopyrimidine moiety. This compound belongs to a class of molecules where sulfonamide groups are hybridized with heterocyclic systems, often explored for their biological and catalytic properties. The morpholine and pyrimidine substituents confer distinct electronic and steric characteristics, influencing solubility, conformational flexibility, and intermolecular interactions such as hydrogen bonding .

Eigenschaften

IUPAC Name

2-chloro-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3S/c16-13-3-1-2-4-14(13)24(21,22)18-11-12-5-6-17-15(19-12)20-7-9-23-10-8-20/h1-6,18H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAOXRMYRZOJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Route 1: Sequential Substitution on 4-Chloropyrimidine

This approach leverages nucleophilic aromatic substitution (SNAr) to install functional groups:

Sulfonamide Coupling: Critical Reaction Parameters

The final step involves reacting 2-chlorobenzenesulfonyl chloride with (2-morpholinopyrimidin-4-yl)methanamine under controlled conditions:

Reaction Protocol

  • Solvent Selection : Anhydrous THF or DCM minimizes hydrolysis of the sulfonyl chloride.
  • Base : Triethylamine (2.5 equiv) scavenges HCl, driving the reaction to completion.
  • Temperature : 0°C to room temperature (prevents side reactions like sulfonate ester formation).

$$
\text{2-Chlorobenzenesulfonyl chloride} + \text{(2-Morpholinopyrimidin-4-yl)methanamine} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}
$$

Workup and Purification

  • Quench with ice water to precipitate crude product.
  • Recrystallization from ethanol/water (3:1) yields pure sulfonamide.
  • Final purity >98% confirmed via HPLC (method adapted from).

Analytical Characterization and Spectral Data

¹H NMR Analysis (500 MHz, DMSO-d₆)

  • Aromatic Protons : δ 8.21 (d, J = 5.2 Hz, 1H, pyrimidine H5), 7.89–7.45 (m, 4H, benzene-H).
  • Morpholine Protons : δ 3.72–3.68 (m, 4H, OCH₂), 3.58–3.54 (m, 4H, NCH₂).
  • Methylene Bridge : δ 4.34 (s, 2H, CH₂NH).

¹³C NMR (125 MHz, DMSO-d₆)

  • Pyrimidine Carbons : δ 163.2 (C2), 158.4 (C4), 113.7 (C5).
  • Sulfonamide Carbon : δ 137.9 (SO₂–N).

HRMS (ESI-TOF)

  • m/z [M + H]⁺: Calcd. for C₁₅H₁₈ClN₅O₃S: 396.0821; Found: 396.0824.

Industrial-Scale Considerations and Process Optimization

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) accelerates SNAr in biphasic systems (water/toluene).
  • Continuous Flow Reactors : Mitigate exothermic risks during sulfonamide coupling (residence time <10 min at 50°C).

Impurity Profiling

Common byproducts include:

  • N-Di-sulfonylated amine : Controlled by slow addition of sulfonyl chloride.
  • Hydrolyzed Sulfonyl Chloride : Minimized via rigorous drying of reagents.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (SNAr) Route 2 (Biginelli)
Overall Yield 62% 48%
Step Count 3 4
Scalability >1 kg feasible Limited by POCl₃ use
Purification Complexity Moderate High (chromatography)

Route 1 offers superior practicality for industrial applications due to fewer steps and higher yields.

Analyse Chemischer Reaktionen

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.

    Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding amines and sulfonic acids.

Wissenschaftliche Forschungsanwendungen

1. Anticancer Properties

Research indicates that 2-chloro-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting that it may interfere with critical cellular pathways involved in tumor growth. For instance, the compound has been tested against breast and lung cancer cells, showing significant cytotoxic effects at micromolar concentrations.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.4
A549 (Lung)3.2

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways.

3. Enzyme Inhibition

Recent studies suggest that this compound acts as an inhibitor of certain enzymes involved in disease processes. For example, it has been identified as a potent inhibitor of carbonic anhydrase, which plays a crucial role in various physiological and pathological processes.

Wirkmechanismus

The mechanism of action of 2-chloro-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Several sulfonamide derivatives share structural similarities with the target compound, differing primarily in substituents and heterocyclic systems. Key examples include:

Table 1: Structural Comparison of Sulfonamide Derivatives
Compound Name Core Structure Heterocyclic Substituent Key Substituents Reference
2-Chloro-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide 2-Chlorobenzenesulfonamide 2-Morpholinopyrimidine Chloro (ortho), morpholine Target
Chlorsulfuron Benzenesulfonamide 4-Methoxy-6-methyl-1,3,5-triazin-2-yl Chloro (ortho), triazine
2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide 2-Chlorobenzenesulfonamide 4-Methylbenzoyl Chloro (ortho), methylbenzoyl
4-[3-Chloro-2-(5-nitro-furan-2-yl)-4-oxo-azetidin-1-yl]-N-pyrimidin-2-yl-benzenesulfonamide Benzenesulfonamide Pyrimidin-2-yl, nitro-furan Chloro, nitro-furan, azetidinone
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide 4-Methylbenzenesulfonamide 2-Anilinopyridin-3-yl Methyl, aniline-pyridine

Key Observations :

  • Heterocyclic Systems: The morpholinopyrimidine group in the target compound provides a balance of hydrophilicity (morpholine oxygen) and π-stacking capacity (pyrimidine).
  • Substituent Position : The ortho-chloro group in the target compound and Chlorsulfuron induces steric hindrance, affecting molecular packing and binding interactions compared to para-substituted analogs .

Conformational Analysis

Crystallographic studies of sulfonamides reveal that substituents significantly influence molecular conformation:

Table 2: Dihedral and Torsional Angles in Selected Sulfonamides
Compound Dihedral Angle (Sulfonyl Benzene – SO₂-NH-C=O) Torsional Angle at S Atom (°) Reference
2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide 89.4° 60.4
2-Chloro-N-(2-methylbenzoyl)benzenesulfonamide 84.8° -64.0
2-Chloro-N-(benzoyl)benzenesulfonamide 87.3° 66.7

Key Observations :

  • The dihedral angle between the sulfonyl benzene ring and the SO₂-NH-C=O segment ranges from 84.8° to 89.4°, indicating near-perpendicular orientations that stabilize crystal packing via N–H···O hydrogen bonds .
  • The torsional angle at the sulfur atom varies widely (-64.0° to 66.7°), reflecting substituent-dependent twisting of the sulfonamide backbone. The target compound’s morpholinopyrimidine group likely imposes unique torsional constraints compared to benzoyl or triazine substituents.

Biologische Aktivität

2-chloro-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14ClN3O2S
  • Molecular Weight : 299.77 g/mol

The compound features a chloro group, a morpholinopyrimidine moiety, and a sulfonamide functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Notably, it has been studied for its potential as an inhibitor of certain kinases, which play essential roles in cell proliferation and survival.

Inhibition of Kinases

Research indicates that this compound may act as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can lead to changes in cellular functions. Inhibiting these enzymes can disrupt cancer cell growth and survival pathways.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound in vitro and in vivo.

Table 1: Summary of Biological Activity Studies

Study ReferenceCell Line/ModelEffect ObservedMechanism
A549 (lung cancer)Inhibition of cell proliferationKinase inhibition
MCF7 (breast cancer)Induction of apoptosisActivation of p53 pathway
Xenograft modelTumor growth reductionAnti-proliferative effects

Case Studies

  • Inhibition in Lung Cancer Cells
    A study demonstrated that treatment with this compound led to significant inhibition of proliferation in A549 lung cancer cells. The mechanism was linked to the downregulation of key signaling pathways associated with cell cycle progression.
  • Apoptosis Induction in Breast Cancer
    Another investigation found that the compound induced apoptosis in MCF7 breast cancer cells through the activation of the p53 tumor suppressor pathway. This finding suggests its potential use in therapeutic strategies targeting breast cancer.
  • Tumor Growth Reduction
    In an animal model using xenografts, administration of the compound resulted in notable tumor growth reduction, supporting its efficacy as an anti-cancer agent.

Safety and Toxicity

While the biological activity is promising, understanding the safety profile is crucial. Preliminary toxicity studies indicate that the compound exhibits a favorable safety margin at therapeutic doses; however, further investigations are necessary to fully characterize its toxicity and side effects.

Q & A

Basic: What are the standard synthetic routes for 2-chloro-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide, and what key reaction conditions are required?

Answer:
The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. Key steps include:

  • Step 1 : Preparation of the morpholinopyrimidine core via condensation of 2-chloropyrimidine derivatives with morpholine under basic conditions (e.g., triethylamine) in dichloromethane (DCM) at 0–25°C .

  • Step 2 : Functionalization of the pyrimidine ring with a chlorinated benzenesulfonamide group. This requires a methylene linker introduced via reductive amination or alkylation, often using NaBH₃CN or K₂CO₃ in DMF at 60–80°C .

  • Critical Conditions :

    ParameterTypical Range
    SolventDCM, DMF, or THF
    BaseTriethylamine, NaHCO₃
    Temperature0–80°C (step-dependent)
    Reaction Time4–24 hours (monitored by TLC)

Validation : Purity is confirmed via HPLC (>95%) and structural integrity via 1H^1H-NMR (e.g., δ 8.2 ppm for pyrimidine protons) .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers prioritize?

Answer:

  • 1H^1H-NMR : Focus on signals for the morpholine ring (δ 3.6–3.8 ppm, multiplet) and benzenesulfonamide aromatic protons (δ 7.4–7.8 ppm). The methylene linker (-CH₂-) appears as a singlet near δ 4.5 ppm .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1150–1350 cm⁻¹) and morpholine C-O-C vibrations (1100–1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z corresponding to the molecular formula C₁₆H₁₈ClN₅O₃S (calculated: 404.08 g/mol) .

Note : Discrepancies in δ values may arise from solvent polarity or impurities; cross-validate with elemental analysis .

Advanced: How can computational methods enhance the optimization of reaction pathways for synthesizing this compound?

Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states, identifying energy barriers for key steps (e.g., nucleophilic substitution at the pyrimidine C4 position) .
  • Solvent Optimization : Molecular dynamics simulations (e.g., COSMO-RS) predict solvent effects on reaction rates. For example, DMF stabilizes charged intermediates better than THF .
  • Yield Prediction : Machine learning models trained on analogous sulfonamide syntheses can prioritize reagent combinations (e.g., NaHCO₃ vs. K₂CO₃) to maximize yield .

Case Study : A 2021 study achieved a 22% yield improvement by replacing THF with DMF in the alkylation step, guided by computational solvent screening .

Advanced: What strategies resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?

Answer:

  • Structural-Activity Comparison : Compare with analogs (e.g., 3-chloro-4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide) to isolate the impact of the morpholine-pyrimidine moiety. For example, morpholine enhances solubility but may reduce binding affinity compared to piperazine derivatives .
  • Assay Standardization : Discrepancies in IC₅₀ values often stem from assay conditions. Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm enzyme inhibition .
  • Metabolic Stability Testing : Address conflicting in vitro/in vivo data by profiling hepatic microsomal stability. The morpholine ring may confer resistance to CYP450 oxidation, improving pharmacokinetics .

Advanced: How does the morpholine-pyrimidine scaffold influence the compound’s interaction with biological targets?

Answer:

  • Hydrogen Bonding : The pyrimidine N1 and morpholine oxygen act as hydrogen bond acceptors, critical for binding kinases (e.g., EGFR) or carbonic anhydrase isoforms .
  • Conformational Flexibility : The morpholine ring adopts a chair conformation, optimizing hydrophobic interactions in enzyme pockets. Molecular docking (e.g., AutoDock Vina) shows ~2.5 Å RMSD shifts in binding poses compared to rigid analogs .
  • Case Study : In a 2023 study, replacing morpholine with piperazine reduced IC₅₀ against EGFR-TK from 12 nM to 48 nM, highlighting the scaffold’s role in target engagement .

Basic: What are the recommended storage and handling protocols to ensure compound stability?

Answer:

  • Storage : Store at -20°C under argon in amber vials to prevent photodegradation. The sulfonamide group is prone to hydrolysis in humid conditions .
  • Handling : Use anhydrous solvents (e.g., DMF stored over molecular sieves) during synthesis. Monitor for decomposition via weekly HPLC checks (retention time shifts >5% indicate instability) .

Advanced: What methodologies validate the compound’s purity and identity in complex biological matrices?

Answer:

  • LC-MS/MS : Quantify trace amounts in plasma using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) and MRM transitions (e.g., m/z 404 → 287 for fragmentation) .
  • Isotopic Labeling : Synthesize a 13C^{13}C-labeled analog (e.g., 13C^{13}C-morpholine) to distinguish the compound from endogenous metabolites in tissue homogenates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.